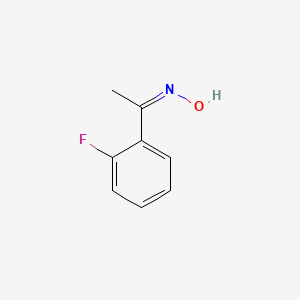

1-(2-Fluoro-phenyl)-ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-phenyl)-ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This specific compound features a fluoro-substituted phenyl group attached to the ethanone oxime structure, making it a valuable intermediate in various chemical syntheses and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-phenyl)-ethanone oxime can be synthesized through the reaction of 1-(2-fluoro-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Nucleophilic Reactions

1-(2-Fluoro-phenyl)-ethanone oxime can participate in various nucleophilic substitution reactions due to its electrophilic carbon atom adjacent to the nitrogen of the oxime functional group. Some notable reactions include:

-

Formation of Oxime Ethers :

-

The oxime can react with alkyl halides in the presence of a base to form oxime ethers. For example, treatment with bromoalkanes under basic conditions can yield ether derivatives.

-

Metal-Catalyzed Reactions

Recent studies have highlighted the utility of metal-catalyzed reactions involving oximes, including:

-

C-H Activation and Cross-Coupling :

Reductive Transformations

This compound can also undergo reduction reactions:

-

Reduction to Amines :

Mechanisms of Reactions

The mechanisms involved in the reactions of this compound vary depending on the type of reaction:

Nucleophilic Substitution Mechanism

In nucleophilic substitution reactions, the nitrogen atom in the oxime acts as a nucleophile attacking an electrophile (e.g., an alkyl halide). This leads to bond formation and subsequent elimination of a leaving group.

Metal-Catalyzed Mechanism

For metal-catalyzed reactions such as C-H activation, a plausible mechanism involves:

-

Coordination of the oxime to a metal center.

-

Activation of C-H bonds adjacent to the coordinated site.

-

Formation of a new C-C bond through reductive elimination.

Reduction Mechanism

In reduction processes, hydride transfer occurs from reducing agents like sodium borohydride to the carbon atom adjacent to the nitrogen in the oxime, resulting in amine formation.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluoro-phenyl)-ethanone oxime and its derivatives have been investigated for their potential therapeutic effects, particularly in the development of selective estrogen receptor modulators (SERMs). Research indicates that modifications to the oxime structure can enhance binding affinity to estrogen receptors, which is crucial for treating conditions such as breast cancer.

Case Study: Estrogen Receptor Binding

A study demonstrated that certain oxime derivatives exhibited improved binding affinities for estrogen receptor β (ERβ) compared to their non-fluorinated counterparts. For instance, a specific derivative showed a Ki value of 1.1 nM, indicating high potency . This suggests that this compound could be a valuable scaffold for developing new SERMs.

Materials Science

In materials science, this compound serves as a key component in the synthesis of chemically amplified photoresists. These materials are essential in photolithography processes used in semiconductor manufacturing.

Applications in Photoresist Technology

- Chemically Amplified Photoresists : The compound acts as a latent acid that can be activated by irradiation, leading to changes in solubility that are critical for pattern formation on substrates . The incorporation of such oxime derivatives enhances the performance of photoresists by improving resolution and sensitivity.

Agrochemicals

The synthesis of agrochemical intermediates is another significant application area for this compound. It is utilized in the production of various pesticides and herbicides, contributing to agricultural productivity.

Case Study: Synthesis of Trifluoromethyl Acetophenone Oxime

Recent advancements have shown efficient synthetic routes for producing high-purity 3-trifluoromethyl acetophenone oxime from this compound. This compound serves as an important intermediate in the formulation of agrochemicals like trifluoxystrobin, which is used for crop protection . The process involves fewer reaction steps and yields higher purity compared to traditional methods, making it more environmentally friendly.

Chemical Synthesis

The versatility of this compound extends to its role as a precursor in various chemical syntheses. Its functional groups allow for further modifications and derivatizations, leading to a range of new compounds with potential applications.

Data Table: Synthesis Pathways and Yields

| Compound | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 3-Trifluoromethyl acetophenone oxime | Grignard reaction followed by hydroxylamine reaction | >90% | Agrochemical intermediate |

| Estrogen receptor modulators | Structural modification of oximes | Variable | Cancer therapeutics |

Mécanisme D'action

The mechanism of action of 1-(2-fluoro-phenyl)-ethanone oxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and specificity, while the oxime group can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Chloro-phenyl)-ethanone oxime

- 1-(2-Bromo-phenyl)-ethanone oxime

- 1-(2-Methyl-phenyl)-ethanone oxime

Uniqueness

1-(2-Fluoro-phenyl)-ethanone oxime is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Propriétés

Numéro CAS |

364-81-8 |

|---|---|

Formule moléculaire |

C8H8FNO |

Poids moléculaire |

153.15 g/mol |

Nom IUPAC |

(NE)-N-[1-(2-fluorophenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H8FNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6+ |

Clé InChI |

GICWIGFGMGZNGL-UXBLZVDNSA-N |

SMILES |

CC(=NO)C1=CC=CC=C1F |

SMILES isomérique |

C/C(=N\O)/C1=CC=CC=C1F |

SMILES canonique |

CC(=NO)C1=CC=CC=C1F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.